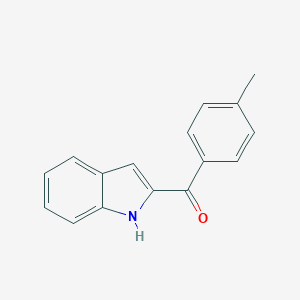
1H-indol-2-yl-(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indol-2-yl-(4-methylphenyl)methanone, also known as 4-MeO-α-PVP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the recreational drug market due to its stimulant properties. Despite its illicit use, 1H-indol-2-yl-(4-methylphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1H-indol-2-yl-(4-methylphenyl)methanone involves its interaction with the dopamine transporter and the norepinephrine transporter. It acts as a reuptake inhibitor, which increases the levels of dopamine and norepinephrine in the brain. This leads to increased stimulation and alertness, as well as a reduction in pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-indol-2-yl-(4-methylphenyl)methanone include increased heart rate, blood pressure, and body temperature. It also leads to increased energy, alertness, and euphoria. Additionally, it has been found to have analgesic properties, which could make it a potential alternative to opioids for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-indol-2-yl-(4-methylphenyl)methanone in lab experiments include its relatively low cost and its potential therapeutic applications. However, its illicit nature and potential for abuse make it difficult to obtain and use in a controlled manner. Additionally, its effects on the brain and body are not fully understood, which could limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1H-indol-2-yl-(4-methylphenyl)methanone. One area of focus could be on its potential as a treatment for ADHD and narcolepsy. Additionally, research could be conducted on its analgesic properties and its potential as an alternative to opioids for pain management. Further studies could also be conducted to better understand its effects on the brain and body, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone involves the reaction of 4-methylpropiophenone with indole-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. The synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1H-indol-2-yl-(4-methylphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have an affinity for the dopamine transporter and the norepinephrine transporter, which suggests that it may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, it has been found to have analgesic properties, which could make it a potential alternative to opioids for pain management.
Propiedades
Número CAS |
1026-21-7 |
|---|---|
Nombre del producto |
1H-indol-2-yl-(4-methylphenyl)methanone |
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1H-indol-2-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3 |
Clave InChI |
ABJJWHBJUVWQEX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



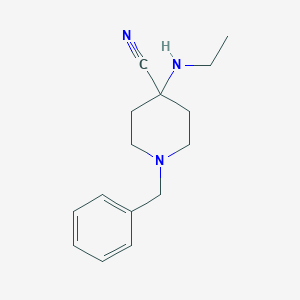

![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)
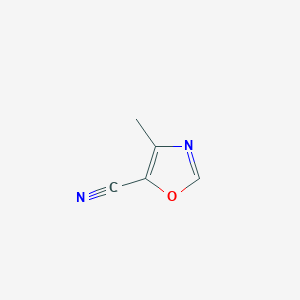
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
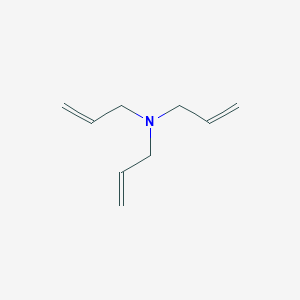
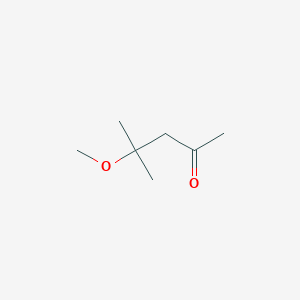
![Benzo[c]chrysene](/img/structure/B89444.png)
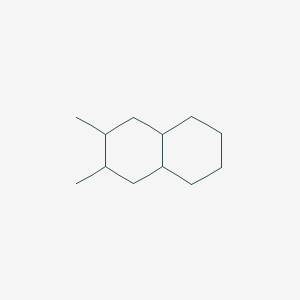

![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)

